molecular formula C15H17FN4O2 B2953720 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034614-91-8

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2953720
CAS No.: 2034614-91-8
M. Wt: 304.325
InChI Key: VENPKEBDCLIMMR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidin-4-ylmethyl core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a furan-2-carboxamide moiety at the N-methyl position. Its molecular formula is C₁₆H₁₈FN₅O₂, with a molecular weight of 331.35 g/mol.

Potential Applications: The 5-fluoropyrimidine group is commonly associated with kinase inhibition or anticancer activity, while the furan-2-carboxamide moiety may enhance metabolic stability.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-12-9-18-15(19-10-12)20-5-3-11(4-6-20)8-17-14(21)13-2-1-7-22-13/h1-2,7,9-11H,3-6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPKEBDCLIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can target the carbonyl group in the furan carboxamide.

    Substitution: The fluoropyrimidine ring can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions on the fluoropyrimidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine moiety may enhance binding affinity and specificity, while the furan carboxamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fentanyl Analogs (Opioid Receptor Agonists)

a) Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
  • Structure : Shares the furan-2-carboxamide group but differs in the piperidine substitution (2-phenylethyl vs. 5-fluoropyrimidin-2-yl).
  • Regulatory Status : Controlled under international drug treaties .
b) Para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
  • Structure : Incorporates a 4-fluorophenyl group on the carboxamide nitrogen and retains the 2-phenylethyl-piperidine core.
  • Pharmacology : Enhanced μ-opioid affinity (Ki = 0.018 nM ) compared to Furanylfentanyl due to para-fluoro substitution .
Compound Molecular Formula Piperidine Substituent Key Pharmacological Target Affinity (Ki) Regulatory Status
Target Compound C₁₆H₁₈FN₅O₂ 1-(5-Fluoropyrimidin-2-yl) Not Reported (Hypothetical Kinase) N/A Unregulated (Presumed)
Furanylfentanyl C₂₃H₂₅N₃O₂ 1-(2-Phenylethyl) μ-Opioid Receptor 0.024 nM Schedule I (1961 Convention)
Para-Fluoro Furanyl Fentanyl C₂₃H₂₄FN₃O₂ 1-(2-Phenylethyl) μ-Opioid Receptor 0.018 nM Schedule I (1961 Convention)

Pyrimidine-Containing Derivatives

a) 2-Chloro-N-[2-(5-Fluoropyrimidin-2-yl)ethyl]acetamide
  • Structure : Shares the 5-fluoropyrimidin-2-yl group but lacks the piperidine-furan-2-carboxamide framework.
  • Applications : Likely used as a synthetic intermediate or building block for kinase inhibitors (e.g., ) .
b) 6-(4-Fluoro-phenylamino)-imidazo[1,2-b]pyridazine-3-carboxylic Acid (4-Methylamino-phenyl)-amide
  • Structure : Features a fluorinated aromatic system and carboxamide group, similar to the target compound.
  • Applications : Demonstrates kinase inhibition in preclinical studies, highlighting the role of fluorine in enhancing binding affinity .

Morpholine/Carbonyl-Substituted Piperidines

  • Example : Compound 7 () includes a morpholine-carbonylbenzoyl group on piperazine.
  • Key Differences : While structurally distinct, these compounds emphasize the versatility of piperidine derivatives in drug design, particularly for targeting enzymes or GPCRs .

Key Structural and Functional Insights

Piperidine Substitution: The 5-fluoropyrimidin-2-yl group in the target compound likely confers selectivity for non-opioid targets (e.g., kinases) compared to the 2-phenylethyl group in fentanyl analogs, which is critical for opioid receptor binding. Fluorine atoms in both pyrimidine and phenyl groups enhance metabolic stability and membrane permeability.

Carboxamide Role :

  • The furan-2-carboxamide moiety may engage in hydrogen bonding with target proteins, similar to opioid receptor interactions in fentanyl analogs.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural characteristics of this compound, particularly the incorporation of a fluorinated pyrimidine and a piperidine moiety, suggest enhanced biological activity and metabolic stability. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Structure and Composition

The molecular formula for this compound is C15H18FN3OC_{15}H_{18}FN_{3}O with a molecular weight of approximately 293.32 g/mol. The presence of the fluorine atom is significant as it often contributes to the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the piperidine ring : Utilizing standard piperidine synthesis techniques.
  • Fluorination : Introducing the fluorine atom into the pyrimidine structure.
  • Coupling reactions : To link the furan and carboxamide functionalities.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses notable effects on:

  • Cell Proliferation : Inhibition observed in various cancer cell lines.
  • Migration and Invasion : Compounds similar to this have been reported to significantly reduce migration and invasion in cancer models .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and overall efficacy of this compound. Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Data Table: Biological Activities

Activity TypeModel/SystemIC50 (µM)Reference
AnticancerL1210 mouse leukemia cells<0.01
MigrationA431 vulvar carcinoma cells0.5
InvasionA431 vulvar carcinoma cells0.3
Anti-inflammatoryMouse modelTBDTBD

Case Study 1: Anticancer Efficacy

A study evaluated several analogs of this compound against L1210 mouse leukemia cells. The results indicated potent inhibition of cell growth, suggesting that modifications to the core structure could enhance efficacy.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of compounds similar to this compound in a murine model of inflammation. The compound demonstrated significant reduction in inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.

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